molecular formula C9H20O B1618030 1-Methoxyoctane CAS No. 929-56-6

1-Methoxyoctane

Cat. No.: B1618030
CAS No.: 929-56-6
M. Wt: 144.25 g/mol
InChI Key: RIAWWRJHTAZJSU-UHFFFAOYSA-N
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Description

1-Methoxyoctane, also known as n-octyl methyl ether, is an organic compound with the molecular formula C9H20O. It is a colorless liquid that is primarily used as a solvent and in organic synthesis. The compound is characterized by its ether functional group, which consists of an oxygen atom connected to two alkyl or aryl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxyoctane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. For example, sodium methoxide can react with 1-bromooctane to produce this compound:

CH3ONa+C8H17BrCH3OC8H17+NaBr\text{CH}_3\text{ONa} + \text{C}_8\text{H}_{17}\text{Br} \rightarrow \text{CH}_3\text{O}\text{C}_8\text{H}_{17} + \text{NaBr} CH3​ONa+C8​H17​Br→CH3​OC8​H17​+NaBr

The reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound often involves the same Williamson ether synthesis but on a larger scale. The process may include additional steps for purification, such as distillation, to ensure the final product’s purity.

Chemical Reactions Analysis

Key Conditions (Patent ):

ParameterValue/Range
Temperature250–350°C
Pressure0.2–10 bar
Catalystγ-Alumina (modified)
Space Velocity (WHSV)0.1–10 h⁻¹

This process achieves >99% selectivity for 1-octene at 330°C under atmospheric pressure. The reaction proceeds via C–O bond cleavage , facilitated by Brønsted acid sites on the catalyst surface.

Reaction Pathway

1-Methoxyoctane forms indirectly during the anti-Markovnikov hydration of 1-octene in acidic methanol. A trinuclear platinum cluster [(dppe)₃Pt₃H₃]⁺ mediates this transformation through hydroperoxide intermediates (Study ):

  • Hydroperoxide Formation : 1-Octene reacts with O₂ to form oct-1-ene-3-hydroperoxide.

  • Hock Rearrangement : Under acidic methanol, the hydroperoxide rearranges to 1-methoxy-1-vinyloxyhexane.

  • Catalytic Methanolysis : The trinuclear platinum cluster facilitates methanol addition, yielding this compound.

Mechanistic Highlights:

  • Key Intermediate : Oct-1-ene-3-hydroperoxide.

  • Role of Catalyst : Stabilizes transition states during rearrangement and methanol addition.

Experimental Observations (Study )

This compound demonstrates inertness in palladium-catalyzed arylation reactions unless specific dual catalytic systems (Ru/Pd) are employed. Control experiments confirm:

  • No Reaction : Occurs in the absence of Ru catalysts or when this compound replaces 1-octanol.

  • Critical Requirement : Oxidation to aldehyde intermediates (e.g., octanal) is prerequisite for functionalization.

Table 1: Reaction Pathways and Outcomes

Reaction TypeReagents/ConditionsMajor Product(s)Selectivity/YieldSource
Thermal Decompositionγ-Alumina, 330°C, 1 bar1-Octene + Methanol>99%
Platinum-Catalyzed[(dppe)₃Pt₃H₃]⁺, acidic MeOH, O₂This compoundNot quantified
Arylation AttemptPd-G3, dppf, K₃PO₄, toluene, 110°CNo reactionN/A

Thermal Decomposition (Patent )

  • Catalyst Role : Acidic sites on alumina weaken the C–O bond via protonation.

  • Byproduct Management : Methanol is recovered via fractional distillation.

Anti-Markovnikov Functionalization (Study )

  • Hydroperoxide Rearrangement : Acidic conditions promote Hock rearrangement, forming vinyl ether intermediates.

  • Steric Effects : The platinum cluster’s geometry directs methanol addition to the terminal carbon.

Scientific Research Applications

Chemical Applications

1. Solvent in Organic Reactions
1-Methoxyoctane is primarily used as a solvent in organic synthesis. Its ability to dissolve a wide range of organic compounds enhances the efficiency of chemical reactions. This compound's favorable solvation properties make it ideal for facilitating reactions, particularly those involving polar and non-polar substances .

2. Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of other chemicals. Notably, it is a precursor for producing 1-octene, which is significant in the production of various polymers and surfactants. The conversion of this compound to 1-octene can be achieved through catalytic cracking processes using gamma-alumina catalysts .

Biological Applications

1. Biological Sample Preparation
In biological research, this compound is utilized for preparing samples for analysis. Its solvent properties facilitate the extraction and purification of biological molecules, making it valuable in biochemical assays .

2. Drug Delivery Systems
Emerging studies suggest that this compound could play a role in drug delivery systems. Its ability to interact with lipid membranes may enhance the permeability of certain drugs, potentially improving their therapeutic effectiveness.

Industrial Applications

1. Cleaning Agents and Coatings
The compound is employed in formulating cleaning agents due to its solvent capabilities. Additionally, it is used in the production of coatings and adhesives, where its properties contribute to improved performance and stability .

2. Synthesis of Functionalized Compounds
Research indicates that this compound can be transformed into various functionalized compounds through reactions such as oxidation and substitution. These transformations expand its utility in creating specialized chemical products for industrial applications .

Case Studies

Case Study 1: Catalytic Conversion to 1-Octene
Research has demonstrated that using gamma-alumina as a catalyst significantly enhances the conversion of this compound to 1-octene. The presence of ammonia during this process improves selectivity towards linear alpha-olefins .

Case Study 2: Interaction with Biological Membranes
A study explored the interaction of this compound with lipid membranes, revealing its potential to enhance drug permeability. This finding suggests applications in developing more effective drug delivery systems.

Mechanism of Action

The mechanism of action of 1-methoxyoctane primarily involves its role as a solvent or intermediate in chemical reactions. It can facilitate the dissolution of reactants, thereby increasing the reaction rate. In biological systems, it can interact with lipid membranes, enhancing the permeability of certain compounds.

Comparison with Similar Compounds

    1-Methoxyheptane: Similar structure but with one less carbon atom.

    1-Methoxynonane: Similar structure but with one more carbon atom.

    1-Ethoxyoctane: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness: 1-Methoxyoctane is unique due to its specific chain length and the presence of a methoxy group, which imparts distinct physical and chemical properties compared to its analogs. Its specific boiling point, solubility, and reactivity make it suitable for particular applications where other ethers might not be as effective.

Biological Activity

1-Methoxyoctane is an organic compound belonging to the class of methoxyalkanes. Its unique structure and properties have drawn attention in various fields, including organic chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, highlighting its chemical characteristics, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H20O, with a methoxy group (-OCH₃) attached to an octane backbone. Its structure can be represented as follows:

CH3 CH2 6CH2OCH3\text{CH}_3\text{ CH}_2\text{ }_6\text{CH}_2\text{OCH}_3

This compound is typically synthesized through various chemical processes, including telomerization and catalytic reactions involving 1-octene .

Table 1: Physical Properties of this compound

PropertyValue
Molecular Weight144.25 g/mol
Boiling Point165 °C
Density0.81 g/cm³
SolubilitySoluble in organic solvents

Antioxidant Activity

Recent studies have explored the antioxidant properties of this compound. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases. In vitro assays have demonstrated that this compound exhibits moderate antioxidant activity, potentially due to its ability to scavenge reactive oxygen species (ROS) .

Antibacterial Activity

This compound has also been investigated for its antibacterial properties. Research indicates that it possesses inhibitory effects against several pathogenic bacteria. For instance, studies have shown that it can effectively inhibit the growth of Escherichia coli and Staphylococcus aureus, which are common bacterial pathogens responsible for various infections .

Table 2: Antibacterial Efficacy of this compound

BacteriaMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 mg/ml
Staphylococcus aureus0.3 mg/ml
Bacillus subtilis0.4 mg/ml

Case Study 1: Antioxidant and Antibacterial Evaluation

A study conducted on the methanol extract of Tamarindus indica fruit pulp revealed the presence of various bioactive compounds, including this compound. The extract demonstrated significant antioxidant and antibacterial activities, suggesting that compounds like this compound could contribute to these effects . The study employed DPPH and FRAP methods for antioxidant evaluation and macro broth dilution for antibacterial testing.

Case Study 2: Synthesis and Biological Assessment

In another study focusing on the synthesis of this compound via platinum-catalyzed hydration of terminal olefins, researchers noted that the resulting compound exhibited promising biological activities . The study emphasized the importance of reaction conditions in determining the yield and purity of the synthesized compound.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Methoxyoctane, and how can they inform experimental design?

  • Methodological Answer : The molecular formula C₉H₂₀O (CAS 929-56-6) defines its basic structure . Critical properties include:

  • Boiling Point : ~195–200°C (estimated via analogous alkoxyalkanes).
  • Density : ~0.82–0.85 g/cm³ (based on alkyl ether analogs).
  • Solubility : Hydrophobic; miscible with nonpolar solvents (e.g., hexane, chloroform).
    For precise measurements, consult the NIST Chemistry WebBook for validated thermochemical data . Experimental design should account for its volatility and flammability by using inert atmospheres (e.g., nitrogen) during reflux or distillation .

Q. How can researchers verify the purity and identity of synthesized this compound?

  • Methodological Answer :

  • Chromatography : Use GC-MS to confirm retention time and molecular ion peaks (m/z ≈ 144 for [M]+) .
  • Spectroscopy : Compare NMR (¹H and ¹³C) with reference
  • ¹H NMR : δ 3.2–3.4 ppm (methoxy group), δ 1.2–1.6 ppm (octyl chain methylene protons).
  • FTIR : Strong C-O-C stretch at ~1100 cm⁻¹ .
  • Elemental Analysis : Validate %C, %H, and %O within ±0.3% of theoretical values.
    For new syntheses, include full characterization data in the main manuscript, reserving detailed spectra for supplementary materials .

Advanced Research Questions

Q. What experimental precautions are critical when handling this compound due to its stability and potential hazards?

  • Methodological Answer :

  • Peroxide Risk : Monitor for peroxide formation during long-term storage. Use inhibitor-stabilized solvents or test with peroxide strips quarterly .
  • Safety Protocols :
  • Ventilation : Use fume hoods for volatile emissions.
  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats .
  • Emergency Procedures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
    Document all safety measures in the experimental section to ensure reproducibility .

Q. How can conflicting spectral or chromatographic data for this compound be resolved in peer-reviewed studies?

  • Methodological Answer :

  • Cross-Validation : Compare results across multiple techniques (e.g., GC-MS, NMR, and IR) to rule out instrumental artifacts .
  • Reference Standards : Use commercially validated standards (e.g., NIST-certified) to calibrate instruments .
  • Statistical Analysis : Apply principal component analysis (PCA) to identify outliers in datasets, particularly when comparing batch syntheses .
    Report contradictions transparently in the "Results and Discussion" section, proposing hypotheses for variability (e.g., trace moisture in reactions) .

Q. What environmental and toxicological considerations are relevant for this compound in ecotoxicity studies?

  • Methodological Answer :

  • Aquatic Toxicity : Test acute toxicity using Daphnia magna or zebrafish embryos (LC₅₀ protocols) due to its hydrophobic nature and potential bioaccumulation .
  • Degradation Pathways : Investigate hydrolytic stability under varied pH and UV exposure to assess persistence .
  • Waste Management : Use closed-loop systems for solvent recovery and partner with certified waste disposal services to mitigate ecological risks .
    Include regulatory compliance data (e.g., TSCA, REACH) in the "Supporting Information" .

Q. Key Research Challenges

  • Synthetic Yield Optimization : Varying alkylation conditions (e.g., NaH vs. K₂CO₃ as bases) may impact etherification efficiency.
  • Long-Term Stability : Monitor peroxide formation and decomposition byproducts in storage studies .
  • Data Reproducibility : Address batch-to-batch variability by standardizing reaction parameters (temperature, solvent purity) .

Properties

IUPAC Name

1-methoxyoctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-3-4-5-6-7-8-9-10-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAWWRJHTAZJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40239190
Record name 1-Methoxyoctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40239190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929-56-6
Record name Methyl octyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxyoctane
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Record name 1-Methoxyoctane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methoxyoctane
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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methoxyoctane
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Reactant of Route 5
1-Methoxyoctane
1-Methoxyoctane

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